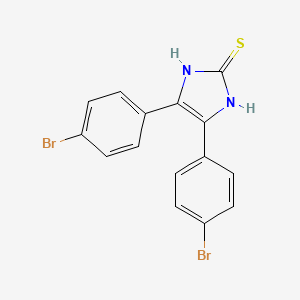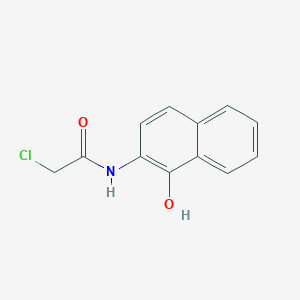![molecular formula C16H15BrN2O2 B8323527 benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate](/img/structure/B8323527.png)
benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a bromopyridine moiety, and a cyclopropyl ring. It is a white crystalline powder with a molecular formula of C13H11BrN2O2 and a molecular weight of 306.14 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-bromopyridin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The cyclopropyl ring and bromopyridine moiety play crucial roles in the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-(5-bromopyridin-2-yl)carbamate
- Benzyl N-(2-bromopyridin-3-yl)carbamate
- Benzyl 5-bromopyridin-3-ylcarbamate
Uniqueness
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature enhances the compound’s reactivity and binding affinity compared to similar compounds lacking the cyclopropyl ring .
Propriétés
Formule moléculaire |
C16H15BrN2O2 |
|---|---|
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-6-7-14(18-10-13)16(8-9-16)19-15(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Clé InChI |
ZOBJTMUOPYXRJE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazol-4-amine](/img/structure/B8323466.png)








![[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol](/img/structure/B8323534.png)

